molecular formula C18H25ClN2O B14920250 [1-(4-Chlorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

[1-(4-Chlorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

Cat. No.: B14920250
M. Wt: 320.9 g/mol
InChI Key: PAPGUHQDPFIYQU-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)piperidin-3-ylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)piperidin-3-ylmethanone typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The synthesis begins with the preparation of the 4-chlorobenzyl chloride by reacting 4-chlorotoluene with thionyl chloride.

    N-Alkylation of Piperidine: The 4-chlorobenzyl chloride is then reacted with piperidine to form 1-(4-chlorobenzyl)piperidine.

    Formation of the Final Compound: The final step involves the reaction of 1-(4-chlorobenzyl)piperidine with piperidin-3-one in the presence of a suitable base, such as sodium hydride, to yield 1-(4-Chlorobenzyl)piperidin-3-ylmethanone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine rings.

    Reduction: Hydroxyl derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex piperidine-based molecules.

Biology:

    Receptor Studies: It is used in studies involving piperidine receptors to understand their binding and activity.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry:

    Chemical Manufacturing: It is used as a precursor in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets, such as piperidine receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-3-ylmethanone
  • 1-(3,4-Dichlorobenzyl)piperidin-3-ylmethanone
  • 1-(4-Bromobenzyl)piperidin-3-ylmethanone

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzyl group (e.g., chlorine, fluorine, bromine).
  • Reactivity: These structural differences can influence the reactivity and the types of reactions the compounds undergo.
  • Biological Activity: The presence of different substituents can also affect the binding affinity and activity at molecular targets, leading to variations in their pharmacological effects.

Properties

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H25ClN2O/c19-17-8-6-15(7-9-17)13-20-10-4-5-16(14-20)18(22)21-11-2-1-3-12-21/h6-9,16H,1-5,10-14H2

InChI Key

PAPGUHQDPFIYQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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